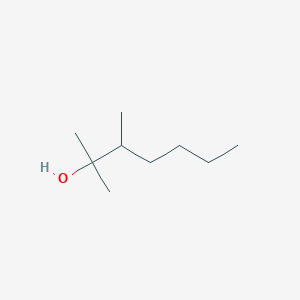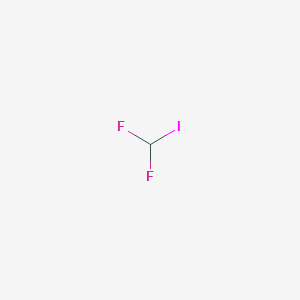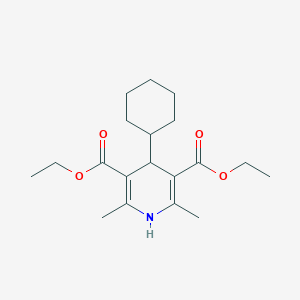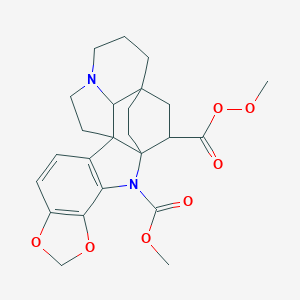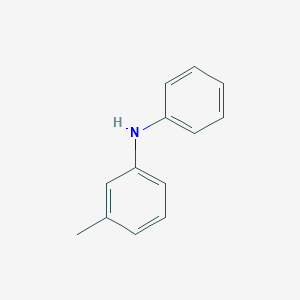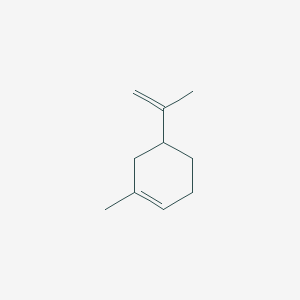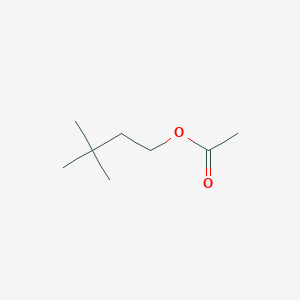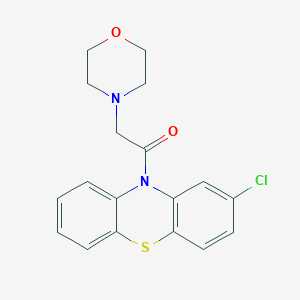
Phenothiazine, 2-chloro-10-(morpholinoacetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenothiazine, 2-chloro-10-(morpholinoacetyl)- is a chemical compound that belongs to the phenothiazine family. It is an important intermediate in the synthesis of various drugs, including antipsychotic agents, antihistamines, and antiemetics. Phenothiazine, 2-chloro-10-(morpholinoacetyl)- has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Wirkmechanismus
The mechanism of action of Phenothiazine, 2-chloro-10-(morpholinoacetyl)- is not well understood. However, it is believed to interact with cell membranes and alter membrane fluidity. It has also been suggested that Phenothiazine, 2-chloro-10-(morpholinoacetyl)- may inhibit the activity of enzymes involved in oxidative phosphorylation.
Biochemical and Physiological Effects:
Phenothiazine, 2-chloro-10-(morpholinoacetyl)- has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, it has been reported to have antibacterial and antifungal activities.
Vorteile Und Einschränkungen Für Laborexperimente
Phenothiazine, 2-chloro-10-(morpholinoacetyl)- has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, Phenothiazine, 2-chloro-10-(morpholinoacetyl)- has some limitations. It is highly insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it has been reported to have low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for Phenothiazine, 2-chloro-10-(morpholinoacetyl)- research. One area of interest is its potential as a photosensitizer for photodynamic therapy. Another area of interest is its use as a fluorescent probe for the detection of DNA and RNA. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential as an anticancer agent.
In conclusion, Phenothiazine, 2-chloro-10-(morpholinoacetyl)- is an important intermediate in the synthesis of various drugs and has been extensively studied for its biochemical and physiological effects. While its mechanism of action is not well understood, it has been shown to have diverse applications in scientific research. Further studies are needed to explore its potential as a photosensitizer, fluorescent probe, and anticancer agent.
Synthesemethoden
Phenothiazine, 2-chloro-10-(morpholinoacetyl)- can be synthesized by reacting 2-chloro-10H-phenothiazine with morpholinoacetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction produces Phenothiazine, 2-chloro-10-(morpholinoacetyl)- as a white to off-white crystalline powder with a melting point of 154-156°C.
Wissenschaftliche Forschungsanwendungen
Phenothiazine, 2-chloro-10-(morpholinoacetyl)- has been widely used in scientific research due to its diverse applications. It has been used as a starting material for the synthesis of various drugs, including antipsychotic agents, antihistamines, and antiemetics. Phenothiazine, 2-chloro-10-(morpholinoacetyl)- has also been used as a fluorescent probe for the detection of DNA and RNA. Additionally, it has been used as a photosensitizer for photodynamic therapy.
Eigenschaften
CAS-Nummer |
83568-07-4 |
|---|---|
Molekularformel |
C18H17ClN2O2S |
Molekulargewicht |
360.9 g/mol |
IUPAC-Name |
1-(2-chlorophenothiazin-10-yl)-2-morpholin-4-ylethanone |
InChI |
InChI=1S/C18H17ClN2O2S/c19-13-5-6-17-15(11-13)21(14-3-1-2-4-16(14)24-17)18(22)12-20-7-9-23-10-8-20/h1-6,11H,7-10,12H2 |
InChI-Schlüssel |
PQZBOHRAUKGCDL-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Kanonische SMILES |
C1COCCN1CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Andere CAS-Nummern |
83568-07-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B73685.png)
